molecular formula C13H12N2O2 B12358934 N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine

N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B12358934
M. Wt: 228.25 g/mol
InChI Key: AGUVUXAOCICWQD-OQLLNIDSSA-N
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Description

N-({4-[(Pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine is a Schiff base derivative characterized by a hydroxylamine (-NH-O-) group conjugated to a methylidene (-CH=N-) linkage. The phenyl ring at the 4-position is substituted with a pyridin-2-ylmethoxy group, which introduces electron-withdrawing and hydrogen-bonding capabilities due to the pyridine nitrogen. This compound’s structure combines aromatic, imine, and hydroxylamine functionalities, making it a candidate for applications in coordination chemistry, catalysis, or bioactive molecule development.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+

InChI Key

AGUVUXAOCICWQD-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=N/O

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(2-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(2-pyridinylmethoxy)benzaldehyde+hydroxylamineN-[4-(pyridin-2-ylmethoxy)phenyl]methylidenehydroxylamine\text{4-(2-pyridinylmethoxy)benzaldehyde} + \text{hydroxylamine} \rightarrow \text{N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine} 4-(2-pyridinylmethoxy)benzaldehyde+hydroxylamine→N-[4-(pyridin-2-ylmethoxy)phenyl]methylidenehydroxylamine

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxamic Acids ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (compound 6 in ) share the N-hydroxy motif but replace the hydroxylamine group with a hydroxamic acid (-CONHOH). Hydroxamic acids are known for antioxidant and metal-chelating properties . In contrast, the target compound’s hydroxylamine-imine linkage may exhibit different redox behavior or coordination modes due to the conjugated π-system of the imine.

Pyridine-Containing Schiff Bases ()

Compounds 1c and 1d in feature pyridin-2-ylmethylideneamino groups linked to long alkoxy chains. These structures highlight the role of pyridine in stabilizing imine bonds and influencing solubility. The target compound’s pyridin-2-ylmethoxy substituent may enhance solubility in polar solvents compared to non-polar alkoxy chains .

Fluorophenyl Derivatives ()

N-(4-{4-[(2-Fluorophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine () shares the hydroxylamine-methylidene core but substitutes pyridine with a fluorophenyl group.

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound C₁₃H₁₁N₃O₂ 4-(Pyridin-2-ylmethoxy)phenyl Hydroxylamine, imine ~241.26 Not reported -
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide C₁₀H₉ClN₂O₂ 4-Chlorophenyl Hydroxamic acid 224.65 Antioxidant activity
Compound 1c () C₇₅H₁₀₀N₄O₈ 3,4-Bis(nonyloxy)phenyl Imine, ester 1193.64 NMR-confirmed structure, 52% yield
N-(4-{4-[(2-Fluorophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine C₁₇H₁₈FNO₂ 4-(2-Fluorophenylmethoxy)phenyl Hydroxylamine, butan-2-ylidene 295.33 Not reported

Key Observations :

  • Solubility: Pyridine-containing compounds (target, 1c, 1d) likely exhibit higher polarity than fluorophenyl or chlorophenyl analogs, improving solubility in solvents like DMSO or ethanol.
  • Stability : The hydroxylamine-imine bond in the target compound may be prone to hydrolysis under acidic conditions, whereas hydroxamic acids () are more stable due to resonance stabilization .

Biological Activity

N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine, a compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The synthesis of this compound typically involves the reaction of 4-(2-pyridinylmethoxy)benzaldehyde with hydroxylamine. The reaction can be represented as follows:

\text{4 2 pyridinylmethoxy benzaldehyde}+\text{hydroxylamine}\rightarrow \text{N 4 pyridin 2 yl methoxy phenyl}methylidene)hydroxylamine}

This compound can undergo various chemical reactions, including oxidation to form nitroso derivatives and reduction to yield amines.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes critical for bacterial survival.
  • Anticancer Potential : Research has highlighted its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways associated with cancer progression.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Modulation : It may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Reactive Oxygen Species (ROS) : The compound may generate ROS, leading to oxidative stress in cancer cells and subsequent cell death.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrases and other metabolic enzymes

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on HeLa cells, researchers observed significant cytotoxicity with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in cervical cancer treatment.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the detailed mechanisms of action at the molecular level.
  • Formulation Development : Exploring drug formulation strategies to enhance bioavailability and target specificity.

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